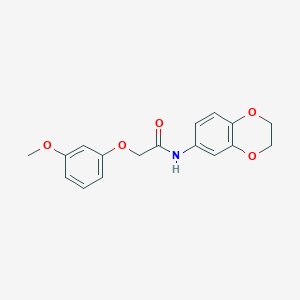![molecular formula C18H19N3OS B5683122 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide, also known as TQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TQ is a derivative of quinoline and thiazole, and it has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide has been found to inhibit the activity of several enzymes and transcription factors involved in cancer progression and inflammation. It also activates certain signaling pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various cellular processes. However, one limitation of using 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several areas of future research that could further elucidate the potential therapeutic applications of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide. One area of interest is the development of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide-based drug formulations for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide and its potential interactions with other cellular processes.
合成方法
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylquinoline with thiazole-4-carboxylic acid followed by the addition of ethylenediamine. The resulting product is then purified to obtain 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide in its pure form.
科学研究应用
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer properties of 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide, which include inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, 2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-4-5-16-15(8-11)17(12(2)13(3)21-16)18(22)19-7-6-14-9-23-10-20-14/h4-5,8-10H,6-7H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYSJXYQRUEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NCCC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5683039.png)

![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)

![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)

![N-ethyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5683085.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)
![4-methyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one](/img/structure/B5683111.png)